2-Bromo-5-chloroterephthalic acid
Overview
Description
2-Bromo-5-chloroterephthalic acid is an organic compound with the molecular formula C8H4BrClO4. It is a derivative of terephthalic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine and chlorine atoms, respectively.
Scientific Research Applications
2-Bromo-5-chloroterephthalic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of advanced materials, such as polymers and metal-organic frameworks (MOFs)
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloroterephthalic acid typically involves the halogenation of terephthalic acid. One common method includes the use of oxalyl chloride in the presence of tetrahydrofuran (THF) and dichloromethane (DCM), with N,N-dimethylformamide (DMF) as a catalyst. The reaction is carried out at room temperature for about an hour .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloroterephthalic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like DCM or THF.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acid derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloroterephthalic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms may enhance its binding affinity to these targets, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromoterephthalic Acid: Similar structure but lacks the chlorine atom.
5-Chloroterephthalic Acid: Similar structure but lacks the bromine atom.
Terephthalic Acid: The parent compound without any halogen substitutions.
Uniqueness
2-Bromo-5-chloroterephthalic acid is unique due to the presence of both bromine and chlorine atoms, which can significantly alter its chemical reactivity and binding properties compared to its analogs. This dual substitution can provide distinct advantages in specific applications, such as enhanced selectivity in chemical reactions and improved performance in material science applications .
Properties
IUPAC Name |
2-bromo-5-chloroterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO4/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIBLGHQDGAWJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(=O)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298841 | |
Record name | 2-bromo-5-chloroterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500550-60-7 | |
Record name | 2-bromo-5-chloroterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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